Cas no 2229397-08-2 (methyl 5-(2-aminoethoxy)thiophene-2-carboxylate)

Methyl 5-(2-aminoethoxy)thiophene-2-carboxylate is a versatile organic compound with a unique chemical structure. It exhibits excellent stability and purity, making it ideal for various synthetic applications. This compound is widely used in the synthesis of bioactive molecules, pharmaceutical intermediates, and materials science. Its selective reactivity and functional group versatility offer numerous advantages in chemical synthesis, providing researchers with a powerful tool for the development of new compounds.
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate structure
2229397-08-2 structure
Product Name:methyl 5-(2-aminoethoxy)thiophene-2-carboxylate
CAS No:2229397-08-2
MF:C8H11NO3S
MW:201.242841005325
CID:6602619
PubChem ID:165971565
Update Time:2025-06-18

methyl 5-(2-aminoethoxy)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(2-aminoethoxy)thiophene-2-carboxylate
    • EN300-1785648
    • 2229397-08-2
    • Inchi: 1S/C8H11NO3S/c1-11-8(10)6-2-3-7(13-6)12-5-4-9/h2-3H,4-5,9H2,1H3
    • InChI Key: MBOFDESJBGQOIJ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1OCCN

Computed Properties

  • Exact Mass: 201.04596439g/mol
  • Monoisotopic Mass: 201.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89.8Ų

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Additional information on methyl 5-(2-aminoethoxy)thiophene-2-carboxylate

Methyl 5-(2-Aminoethoxy)thiophene-2-Carboxylate (CAS No. 2229397-08-2): A Comprehensive Overview

Methyl 5-(2-aminoethoxy)thiophene-2-carboxylate (CAS No. 2229397-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiophene scaffold and aminoethoxy functional group, exhibits promising biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate.

Chemical Structure and Synthesis

The chemical structure of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate is defined by its thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom. The presence of the aminoethoxy group at the 5-position of the thiophene ring imparts unique chemical and biological properties to the molecule. The synthesis of this compound typically involves several steps, including the formation of the thiophene ring and the introduction of the aminoethoxy group.

One common synthetic route involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-aminoethanol to form the corresponding alcohol intermediate, followed by esterification with methanol to yield methyl 5-(2-aminoethoxy)thiophene-2-carboxylate. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production in both academic and industrial settings.

Biological Properties and Mechanisms of Action

Recent studies have highlighted the diverse biological activities of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate. One of its most notable properties is its ability to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation. For instance, research has shown that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor implicated in inflammatory responses.

Additionally, methyl 5-(2-aminoethoxy)thiophene-2-carboxylate has demonstrated potent antioxidant activity, which can protect cells from oxidative stress-induced damage. This property makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Pharmacological Applications

The pharmacological potential of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate has been explored in various preclinical studies. In vitro experiments have shown that this compound can effectively inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. These findings suggest that it may have therapeutic potential in cancer treatment.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate in human subjects. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics and long-term safety profile.

Current Research Trends and Future Directions

The ongoing research on methyl 5-(2-aminoethoxy)thiophene-2-carboxylate is focused on elucidating its molecular mechanisms and optimizing its pharmacological properties. One area of interest is the development of prodrugs or analogs that can enhance its bioavailability and reduce side effects. Additionally, efforts are being made to identify novel targets for this compound in various disease models.

In conclusion, methyl 5-(2-aminoethoxy)thiophene-2-carboxylate (CAS No. 2229397-08-2) represents a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and versatile biological properties make it an attractive candidate for further research and development in the field of medicinal chemistry.

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